molecular formula C9H9BF3NO3 B1529510 (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid CAS No. 874459-90-2

(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid

Cat. No. B1529510
M. Wt: 246.98 g/mol
InChI Key: CYGVESRZZZTBOI-UHFFFAOYSA-N
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Description

“(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BF3NO3 and a molecular weight of 246.98 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-1-3-7(4-2-6)10(16)17/h1-4,16-17H,5H2,(H,14,15) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Catalysts in Organic Synthesis

Boronic acids, including derivatives similar to the compound , play a crucial role as catalysts in organic synthesis, facilitating reactions such as amidations, esterifications, and Suzuki couplings. For example, Wang et al. (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is essential for peptide synthesis (Wang, Lu, & Ishihara, 2018). This indicates the potential utility of similar compounds in catalyzing crucial synthetic reactions.

Drug Delivery Systems

Boronic acid derivatives are increasingly utilized in the design of drug delivery systems due to their unique properties, such as the ability to form reversible covalent bonds with diols. This feature is exploited in creating responsive delivery systems, where the release of therapeutic agents can be controlled by external stimuli. For instance, Cheng et al. (2012) highlighted the use of phenylboronic acid-containing block copolymers for the intracellular delivery of proteins, showcasing the potential of boronic acid derivatives in enhancing the efficiency of drug delivery (Cheng, Zhang, Wang, Sun, & Li, 2012).

Sensing Applications

Boronic acid derivatives are also integral in the development of sensors, particularly for detecting biological molecules and ions. The ability of boronic acids to bind selectively to diols makes them excellent candidates for designing sensors for glucose and other saccharides, which is vital for applications such as diabetes management. An example includes the work by Wannapob et al. (2010), who developed an affinity sensor using 3-aminophenylboronic acid for bacteria detection, leveraging the boronic acid's affinity for diol-groups on bacterial cell walls (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-1-3-7(4-2-6)10(16)17/h1-4,16-17H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGVESRZZZTBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660254
Record name {4-[(2,2,2-Trifluoroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid

CAS RN

874459-90-2
Record name {4-[(2,2,2-Trifluoroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-Trifluoroethylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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